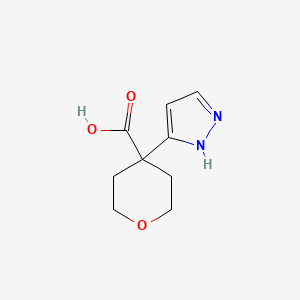![molecular formula C17H22N2O3S B2469284 N-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-oxopropyl)-3-methylbenzenesulfonamide CAS No. 1796947-83-5](/img/structure/B2469284.png)
N-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-oxopropyl)-3-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-oxopropyl)-3-methylbenzenesulfonamide is a synthetic organic compound belonging to the class of sulfonamides. Its complex structure combines elements of bicyclic alkaloids and sulfonamide moieties, making it a valuable subject of study in various scientific fields, including medicinal chemistry and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-oxopropyl)-3-methylbenzenesulfonamide generally involves multi-step reactions starting with the preparation of intermediate bicyclic alkaloids. The process includes:
Cyclization: : Formation of the bicyclic alkaloid through a Diels-Alder reaction.
N-alkylation: : Introducing the sulfonamide group by reacting with 3-methylbenzenesulfonyl chloride in the presence of a base like triethylamine.
Oxopropylation: : Adding the 3-oxopropyl group through Michael addition or similar reactions.
Reaction Conditions: : These reactions typically require controlled temperatures, specific solvents (such as dichloromethane or tetrahydrofuran), and catalysts or bases to facilitate the reactions. Purification of the product often involves recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, production might employ continuous flow reactors to optimize reaction conditions and increase yield. Industrial synthesis would focus on maximizing efficiency and scalability, possibly using automated systems for precise control over reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-oxopropyl)-3-methylbenzenesulfonamide undergoes several types of chemical reactions:
Oxidation: : Can form sulfone derivatives.
Reduction: : Reduction of the carbonyl group to alcohol.
Substitution: : Nucleophilic substitution at the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like m-chloroperoxybenzoic acid.
Reduction: : Utilization of reducing agents such as lithium aluminum hydride.
Substitution: : Employing nucleophiles like alkoxides or amines in solvents like ethanol.
Major Products
Oxidation: : Sulfone derivatives.
Reduction: : Alcohol derivatives.
Substitution: : Corresponding substituted sulfonamides.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound serves as a scaffold for the synthesis of more complex molecules and for studying reaction mechanisms, particularly those involving bicyclic structures and sulfonamide chemistry.
Biology
It finds applications in biological research, especially in studying enzyme inhibition due to its sulfonamide group, which is known to inhibit certain enzymes.
Medicine
In medicine, compounds with similar structures are investigated for their potential therapeutic effects, such as antimicrobial and anti-inflammatory properties.
Industry
In industrial applications, this compound can be a precursor for the synthesis of materials with specific properties, such as enhanced stability or unique electronic properties.
Mecanismo De Acción
The compound exerts its effects through interactions with molecular targets, often enzymes, where the sulfonamide group can mimic the structure of the enzyme's natural substrate, leading to inhibition. The bicyclic alkaloid part may interact with additional targets, providing a multifaceted mode of action.
Comparación Con Compuestos Similares
When compared to other sulfonamides, N-(3-((1R,5S)-8-azabicyclo[321]oct-2-en-8-yl)-3-oxopropyl)-3-methylbenzenesulfonamide stands out due to its complex structure and dual functionality
Similar Compounds
N-(3-(Azabicycloalkyl)-3-oxopropyl)benzenesulfonamide
Bicyclic alkaloid-derived sulfonamides
N-(Oxopropyl)benzenesulfonamides
N-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-oxopropyl)-3-methylbenzenesulfonamide thus represents a fascinating intersection of complex organic synthesis, versatile chemical reactivity, and broad-spectrum scientific applications.
Propiedades
IUPAC Name |
N-[3-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-oxopropyl]-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-13-4-2-7-16(12-13)23(21,22)18-11-10-17(20)19-14-5-3-6-15(19)9-8-14/h2-5,7,12,14-15,18H,6,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLDNWQLHOKDHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCCC(=O)N2C3CCC2C=CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-chloro-3-[4-(trifluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B2469202.png)
![4-[(1-methyl-1H-imidazol-2-yl)methyl]piperidine](/img/structure/B2469204.png)
![(2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(4-ethoxyphenyl)methanone](/img/structure/B2469205.png)
![[3-(2,4,5-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2469206.png)

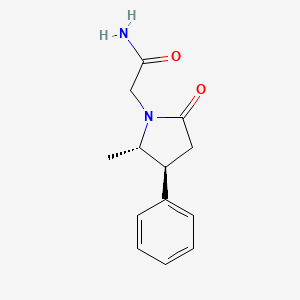
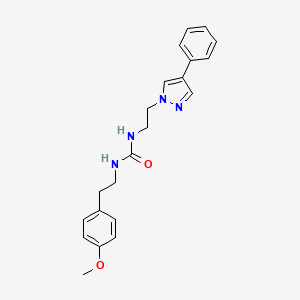
![3-(1H-1,2,4-triazol-1-ylmethyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-5-carboxamide](/img/structure/B2469213.png)
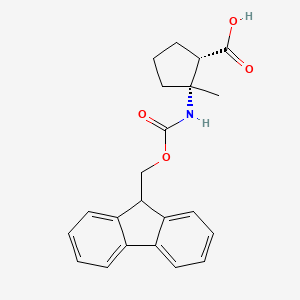
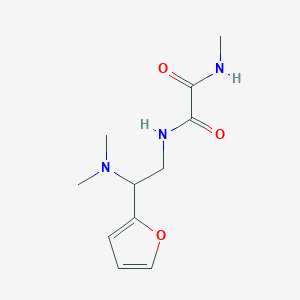
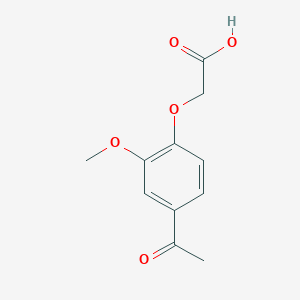
![Methyl 2-[(1,3-dimethyl-6-nitro-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino]benzenecarboxylate](/img/structure/B2469220.png)

